2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(2-hydroxy-3-nitrosoindol-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(17-11-6-2-1-3-7-11)10-19-13-9-5-4-8-12(13)15(18-22)16(19)21/h1-9,21H,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWYVFDOAGAMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide typically involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield hydroxy derivatives.
Scientific Research Applications
2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it is studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is explored for its potential therapeutic effects in treating various diseases. Additionally, in the industry, it is used in the development of new materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of 2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Hydroxyimino vs. Dioxo Groups: The target compound’s 3-hydroxyimino group enhances antioxidant activity by enabling radical scavenging via N–OH, whereas 2,3-dioxoindole derivatives (e.g., Modi et al., 2011) exhibit cytotoxicity, likely due to electrophilic reactivity at the dioxo site .
- Heterocyclic Modifications: Introduction of a thiazolidinone ring () adds sulfur-based hydrogen bonding capacity but reduces planarity compared to the indole core .
Pharmacological Activity
- Antioxidant Activity : The target compound and its derivatives (e.g., chloro-substituted analogs) show potent antioxidant effects in FRAP (ferric reducing power) and DPPH (radical scavenging) assays, with IC₅₀ values correlating with electron-donating substituents .
- Cytotoxicity : Modi et al. (2011) reported that 2,3-dioxoindole analogs inhibit cancer cell proliferation (e.g., HeLa cells) via QSAR-optimized electronic parameters, highlighting the critical role of the dioxo group in apoptosis induction .
Crystallographic and Computational Insights
- Target Compound : Single-crystal XRD (using SHELXL ) confirms the (E)-configuration and planar indole-acetamide alignment. DFT (B3LYP) calculations validate bond lengths (C–N: 1.376 Å vs. experimental 1.380 Å) and angles .
- Hydrogen Bonding: The hydroxyimino group forms intramolecular hydrogen bonds (N–H···O), stabilizing the crystal lattice, as per Etter’s graph set analysis .
Biological Activity
2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H15N3O2
- Molecular Weight : 269.30 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression.
- Inhibition of Tumor Necrosis Factor-alpha (TNF-alpha) :
- Selectivity for Enzymatic Targets :
Biological Activity Assays
Various assays have been conducted to evaluate the biological activity of this compound:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
-
Cancer Therapy :
- In a study focusing on anti-cancer properties, the compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
-
Anti-inflammatory Effects :
- Another study investigated its anti-inflammatory properties in animal models of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the standard synthetic routes for 2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the indole-oxo-dihydro core via condensation of substituted indole precursors with hydroxylamine derivatives under reflux conditions (e.g., ethanol, 80°C, 6–8 hours).
- Step 2 : Acetamide coupling via nucleophilic substitution or amidation, using reagents like EDCI/HOBt in anhydrous DMF .
- Critical conditions : Maintain anhydrous environments for amidation, monitor reaction progress via TLC (ethyl acetate/hexane, 3:7), and purify via recrystallization (methanol/water) or column chromatography (silica gel, gradient elution) to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
A combination of methods is required:
- 1H/13C NMR : Identify protons on the indole ring (δ 7.2–7.8 ppm), hydroxyimino group (δ 10.2–10.5 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- FT-IR : Confirm C=O stretches (1650–1750 cm⁻¹ for oxo and acetamide groups) and N–O stretches (920–960 cm⁻¹ for hydroxyimino) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced Research Questions
Q. How can intramolecular cyclization strategies be leveraged to enhance the synthesis of the indole-oxo-dihydro core?
Intramolecular aldol-type condensation (e.g., using KOtBu in THF) can cyclize linear precursors into the indole-oxo-dihydro structure. Key factors:
- Electronic effects : Electron-withdrawing groups on the indole nitrogen stabilize transition states.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- Monitoring : Use HPLC to track intermediate formation and optimize reaction time (typically 4–6 hours at 60°C) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50 variability in anticancer assays)?
Systematic approaches include:
- Assay standardization : Compare cell lines (e.g., MCF-7 vs. HeLa), incubation times (24 vs. 48 hours), and control compounds (e.g., doxorubicin) .
- Structural analogs : Evaluate substituent effects (e.g., fluoro vs. chloro groups on indole) using SAR studies .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .
Q. What functional groups in this compound are critical for its reactivity in medicinal chemistry applications?
Key groups and their roles:
- Hydroxyimino (N–OH) : Participates in hydrogen bonding with target proteins (e.g., kinase active sites).
- Oxo group (C=O) : Enhances solubility via polar interactions and stabilizes π-stacking in DNA intercalation .
- Acetamide linker : Modulates pharmacokinetics by balancing lipophilicity (LogP ~2.5) and metabolic stability .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in anticancer studies?
Combine in vitro and in silico methods:
- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Western blotting : Measure expression of apoptosis markers (e.g., Bcl-2, caspase-3) .
- Molecular docking : Simulate binding to targets like topoisomerase II or EGFR using AutoDock Vina (PDB: 1M17) .
Methodological Notes
- Synthetic Optimization : Use DoE (Design of Experiments) to vary temperature, solvent, and catalyst ratios .
- Data Reproducibility : Report NMR solvent (e.g., DMSO-d6) and calibration standards (e.g., TMS) to ensure cross-study comparability .
- Biological Assays : Include positive/negative controls and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
